molecular formula C11H16N2O4 B2408875 Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate CAS No. 1040330-96-8

Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate

Cat. No. B2408875
CAS RN: 1040330-96-8
M. Wt: 240.259
InChI Key: MZCXSDJLYYBJSX-UHFFFAOYSA-N
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Description

“Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate” is a biochemical compound used for proteomics research . It has a molecular formula of C11H16N2O4 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spirocyclic core, which includes a 1,3-diazaspiro[4.5]decane ring system. This structure is further substituted with a methyl group and an acetic acid ester .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 240.26 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, including 2,4-dioxo-1,3-diazaspiro[4.5]decane variants, reveals their importance in understanding supramolecular arrangements. These compounds, notably the 8-methoxy and 8-butoxy derivatives, demonstrate how substituents on the cyclohexane ring influence crystal structure and hydrogen bond interactions, particularly in forming dimers and ribbons (Graus et al., 2010).

Synthesis and Structural Studies

A variety of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized, exploring their structural properties and activity as potential therapeutic agents. These studies include the creation of spirooxazolidine-2,4-dione derivatives, investigating their cholinergic activity and potential as antidementia drugs (Tsukamoto et al., 1993). Additionally, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization highlights the complex chemical pathways and structural diversity achievable with these compounds (Martin‐Lopez & Bermejo, 1998).

Molecular Diversity and Reactions

Studies on the molecular diversity of reactions involving 7,9-diazaspiro[4.5]dec-1-enes and related compounds provide insights into regioselectivity and diastereoselectivity in chemical reactions. These findings are essential for developing new synthetic methods and understanding the fundamental aspects of organic chemistry (Han et al., 2020).

Mechanism of Action

Target of Action

The primary targets of Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate are currently unknown . This compound is used in proteomics research , which suggests that it may interact with proteins or other biological molecules.

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biological molecules to exert its effects.

properties

IUPAC Name

methyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-17-8(14)7-13-9(15)11(12-10(13)16)5-3-2-4-6-11/h2-7H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCXSDJLYYBJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2(CCCCC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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